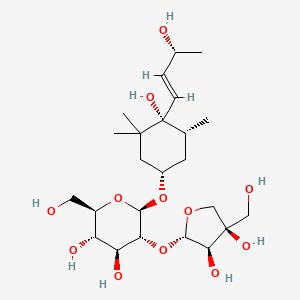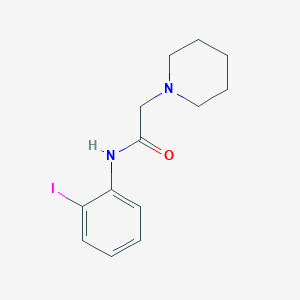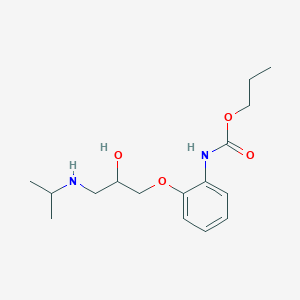
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound features a pyrazine ring, a trifluoromethyl group, and a boronic acid moiety, which collectively contribute to its reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazine ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of probes and sensors for biological studies.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Unique due to its trifluoromethyl group and boronic acid moiety.
(3-(Pyrazin-2-yl)-5-(methyl)phenyl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
(3-(Pyridin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Additionally, the boronic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H8BF3N2O2 |
|---|---|
Peso molecular |
268.00 g/mol |
Nombre IUPAC |
[3-pyrazin-2-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-7(4-9(5-8)12(18)19)10-6-16-1-2-17-10/h1-6,18-19H |
Clave InChI |
GYABNKAMFOQUPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)


![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)




![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)

![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
